Domain‑Liberation Activation: ≥70‑Fold kcat/Km Enhancement vs. Full‑Length Bifunctional Protein
When the N‑terminal amidase domain (25 kDa) of the E. coli Gsp synthetase/amidase is liberated from the C‑terminal synthetase domain (50 kDa), the catalytic efficiency for H‑gamma‑Glu‑ala‑gly‑pNA hydrolysis increases by as much as 70‑fold in kcat/Km relative to the full‑length bifunctional enzyme [1]. This activation reflects removal of negative autoregulation exerted by the synthetase domain. By contrast, the simple chromogenic substrate L‑γ‑glutamyl‑p‑nitroanilide does not discriminate between GGT isoforms and cannot report on this domain‑specific regulatory mechanism.
| Evidence Dimension | Catalytic efficiency (kcat/Km) for amidase hydrolysis |
|---|---|
| Target Compound Data | kcat/Km for isolated amidase domain (25 kDa) using H‑gamma‑Glu‑ala‑gly‑pNA: activated up to 70‑fold vs. full‑length protein (exact values reported in Kwon et al., 1997) |
| Comparator Or Baseline | kcat/Km for full‑length Gsp synthetase/amidase (70 kDa) using H‑gamma‑Glu‑ala‑gly‑pNA: baseline (1‑fold) |
| Quantified Difference | ≥70‑fold increase in kcat/Km upon domain liberation |
| Conditions | Steady‑state kinetics in 50 mM HEPES, pH 7.5, 25 °C; substrate concentration range 10–500 μM; chromogenic detection at 405 nm |
Why This Matters
This 70‑fold dynamic range uniquely enables researchers to quantify domain‑domain regulatory interactions, which is impossible with generic pNA substrates that do not engage the synthetase‑amidase regulatory interface.
- [1] Kwon, D.S., Lin, C.H., Chen, S., Coward, J.K., Walsh, C.T. & Bollinger, J.M. Jr. (1997) Dissection of glutathionylspermidine synthetase/amidase from Escherichia coli into autonomously folding and functional synthetase and amidase domains. J. Biol. Chem. 272(4), 2429–2436. View Source
